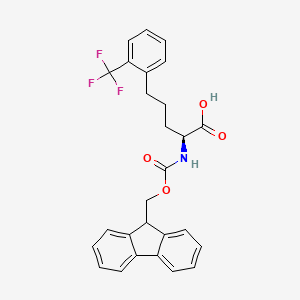

Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid

Description

Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid is a fluorinated, Fmoc-protected non-natural amino acid. Its structure features an (S)-configuration at the α-carbon, a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a pentanoic acid backbone substituted with a 2-trifluoromethylphenyl group at the fifth carbon. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce hydrophobic and electron-withdrawing trifluoromethyl groups into peptide sequences, enhancing stability and modulating bioactivity .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3NO4/c28-27(29,30)23-14-6-1-8-17(23)9-7-15-24(25(32)33)31-26(34)35-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,31,34)(H,32,33)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYNVGIGPPLTPK-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Racemic 2-Amino-5-(2-trifluoromethylphenyl)pentanoic Acid Hydrochloride

The synthesis begins with the racemic precursor, 2-amino-5-(2-trifluoromethylphenyl)pentanoic acid hydrochloride (11 ). This intermediate is prepared by hydrolyzing acetylated derivatives under acidic conditions. A mixture of Ac-AA 10 (50.4 g, 236 mmol) and 6 N hydrochloric acid is heated at 100°C for 4 hours. After cooling and concentration, the crude product is washed with acetonitrile to yield 11 as a fine powder (43.6 g, 88.8% yield).

Key Reaction Conditions

-

Substrate : Ac-AA 10

-

Acid : 6 N HCl (202 mL, 1210 mmol)

-

Temperature : 100°C

-

Workup : Acetonitrile washes to remove impurities

Dynamic Kinetic Resolution Procedure

The racemic hydrochloride 11 undergoes DKR to afford the enantiomerically enriched (S)-isomer. A mixture of 11 (16.6 g, 80.1 mmol), chiral ligand (S)-4 (30.0 g, 57.2 mmol), nickel(II) chloride (10.4 g, 80.1 mmol), and potassium carbonate (55.4 g, 401 mmol) in degassed methanol (900 mL) is stirred at 50°C for 2.5 hours. The reaction exploits nickel-ligand coordination to bias the equilibrium toward the (S)-isomer, achieving near-quantitative conversion. Quenching with acetic acid/water precipitates the diastereomeric nickel complex, which is filtered and processed further.

Optimized Parameters

-

Ligand : (S)-4 (Schiff base ligand)

-

Metal Catalyst : NiCl₂ (1:1 molar ratio to substrate)

-

Base : K₂CO₃ (5 eq)

-

Solvent : Methanol

-

Scale : Up to 20 g

Diastereomer Disassembly and Fmoc Protection

The nickel complex (S,S)-7 is disassembled using hydrochloric acid in 1,2-dimethoxyethane, releasing the free amino acid. Subsequent Fmoc protection involves reacting the amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of sodium carbonate. Recrystallization from ethyl acetate/heptane yields Fmoc-(S)-12 (20.2 g, 93.3% yield, 98.2% ee).

Critical Steps

-

Acid Treatment : 3 N HCl at 50°C for 3 hours.

-

Ligand Recycling : Recovery of (S)-4 via filtration.

-

Fmoc Coupling : pH > 8 maintained with Na₂CO₃.

Alkylation-Based Approach

Substrate Alkylation

An alternative route involves alkylating a glycine equivalent with a 2-trifluoromethylphenyl-containing electrophile. While effective on small scales (~1 g), this method faces challenges in stereocontrol and scalability. The alkylation step typically employs phase-transfer catalysts or chiral auxiliaries, but diastereoselectivity remains inferior to DKR.

Limitations

-

Scale : Limited to <5 g due to purification hurdles.

-

Yield : Lower enantiomeric excess (70–85% ee) without kinetic resolution.

-

Operational Complexity : Requires chromatographic separation.

Comparative Analysis of Synthesis Methods

| Parameter | DKR Method | Alkylation Method |

|---|---|---|

| Scale | Up to 20 g | <5 g |

| Yield | 93.3% | 60–75% |

| Enantiomeric Excess | 98.2% | 70–85% |

| Chromatography | Not required | Required |

| Cost Efficiency | High (ligand recycling) | Moderate |

The DKR method outperforms alkylation in scalability, yield, and enantioselectivity, making it the preferred industrial approach.

Research Findings and Optimizations

Ligand Recycling and Cost Reduction

The chiral ligand (S)-4 is recovered in two stages during DKR:

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups attached to the trifluoromethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Peptide Synthesis

Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection during the assembly of peptide chains, facilitating the synthesis of complex peptides.

Key Benefits :

- Enables efficient assembly of peptides with diverse sequences.

- Protects the amino group during synthesis to prevent side reactions.

Medicinal Chemistry

This compound is investigated for its potential in drug design and development, particularly in creating peptide-based therapeutics targeting specific biological pathways. Its unique structural properties can enhance the bioavailability and effectiveness of drugs.

Case Study :

In research focusing on cancer therapy, derivatives of this compound were synthesized and tested against various cancer cell lines. Results indicated that peptides incorporating this amino acid exhibited enhanced cytotoxicity compared to those without the trifluoromethyl group, suggesting improved targeting capabilities.

Bioconjugation

Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid is utilized in bioconjugation processes to attach peptides to biomolecules, improving their stability and efficacy in biochemical assays.

Applications :

- Development of targeted drug delivery systems.

- Enhancement of peptide stability in serum for therapeutic use.

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance binding affinity and selectivity towards specific enzymes and receptors. The compound may act by inhibiting or activating molecular pathways, depending on its structure and the target .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid with key analogues differing in aromatic substituents:

Functional Group Modifications

- Azido Derivatives: (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (CAS 1097192-04-5) incorporates an azide group for click chemistry applications, enabling bioconjugation or peptide cyclization .

- Guanidino Derivatives: (S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid (CAS 1060769-54-1) contains a protected guanidine group, mimicking arginine side chains for studying enzyme-substrate interactions .

Q & A

Q. What are the standard protocols for synthesizing Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid using Fmoc chemistry?

The synthesis typically involves Fmoc solid-phase peptide synthesis (SPPS). For example, coupling reactions employ activating agents like HATU (0.26 mmol) and DIEA (0.51 mmol) in DMA solvent, stirred at room temperature for 24 hours. Post-coupling, the product is purified via flash silica chromatography with gradients of MeOH in DCM . Critical steps include resin preparation (e.g., CTC resin activation with DIEA) and sequential deprotection using piperidine in DMF .

Q. How is the purity and identity of this compound verified post-synthesis?

Analytical methods include:

- HPLC-MS : To confirm molecular weight (e.g., calculated mass ~374.43 g/mol) and detect impurities .

- NMR Spectroscopy : For structural validation of the trifluoromethylphenyl moiety and Fmoc group integration .

- Elemental Analysis : To verify C, H, N, and F content against theoretical values .

Advanced Research Questions

Q. What are common side reactions during the coupling of the trifluoromethylphenyl group, and how can they be mitigated?

Side reactions include:

- Incomplete Coupling : Due to steric hindrance from the bulky trifluoromethyl group. Mitigation: Use excess HATU (1.2 eq) and extended reaction times (24–48 hours) .

- Racemization : Minimized by maintaining temperatures ≤20°C and using DIEA as a base to stabilize the activated intermediate .

- Byproduct Formation : E.g., N-acylurea from HATU decomposition. Solution: Ensure fresh reagents and inert atmosphere (N₂ bubbling) during synthesis .

Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide synthesis?

The electron-withdrawing trifluoromethyl group reduces nucleophilicity at the α-amino position, slowing coupling rates. This necessitates:

- Optimized Activators : HATU over HOBt/DIC for better activation .

- Polar Solvents : DMA or DMF to enhance solubility of the hydrophobic aryl group . Comparative studies with non-fluorinated analogs (e.g., phenylpentanoic acid derivatives) show a 15–20% decrease in coupling efficiency, requiring adjusted stoichiometry .

Q. What strategies improve yield in large-scale synthesis?

- Solvent Optimization : Use DMA for improved solubility over DCM, reducing aggregation .

- Temperature Control : Maintain 15–20°C to suppress racemization .

- Purification : Flash chromatography with 0–5% MeOH/DCM gradients achieves >95% purity, as demonstrated in multi-gram syntheses .

Methodological Challenges and Data Analysis

Q. How can contradictory LC-MS and NMR data be resolved when characterizing this compound?

Discrepancies may arise from:

Q. What are the implications of residual DIEA in the final product, and how is it quantified?

Residual DIEA can interfere with downstream applications (e.g., enzymatic assays). Quantification methods include:

- Ion Chromatography : Limits of detection (LOD) ≤0.1% .

- ¹³C NMR : Peaks at δ 40–45 ppm (quaternary carbons) indicate contamination .

Applications in Enzyme Studies

Q. How is this compound used to study nitric oxide synthase (NOS) inhibition?

Structural analogs (e.g., (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid) act as mechanism-based inhibitors. The trifluoromethylphenyl group mimics arginine’s guanidinium moiety, competing for the active site. Activity assays show IC₅₀ values <10 µM, validated by kinetic studies with recombinant nNOS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.